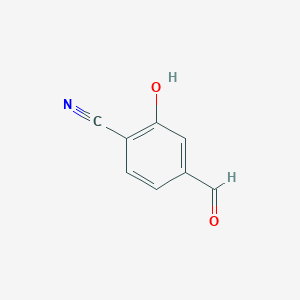
1-(Pyrimidin-2-yl)piperidin-3-ol
描述
1-(Pyrimidin-2-yl)piperidin-3-ol is a heterocyclic compound that features a piperidine ring substituted with a pyrimidine moiety at the second position and a hydroxyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-2-yl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-chloropyrimidine and 3-hydroxypiperidine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a pyrimidinyl boronic acid derivative reacts with a piperidin-3-ol halide under basic conditions in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification techniques is crucial to achieving cost-effective and environmentally friendly production.
化学反应分析
Types of Reactions
1-(Pyrimidin-2-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Cyclization: Strong acids or bases can be used to promote cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine and pyrimidine derivatives, which can exhibit different biological activities and pharmacological properties.
科学研究应用
1-(Pyrimidin-2-yl)piperidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases, such as cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions in cells.
Drug Discovery: It is utilized in high-throughput screening assays to identify new drug candidates with desirable pharmacological profiles.
Industrial Applications: The compound can be employed in the development of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 1-(Pyrimidin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The pyrimidine moiety can engage in hydrogen bonding and π-π stacking interactions with target proteins, while the piperidine ring can enhance the compound’s binding affinity and selectivity. The hydroxyl group can participate in additional hydrogen bonding, further stabilizing the compound-target complex. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.
相似化合物的比较
Similar Compounds
1-(Pyridin-2-yl)piperidin-3-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-(Pyrimidin-4-yl)piperidin-3-ol: The pyrimidine ring is substituted at the fourth position instead of the second position.
1-(Pyrimidin-2-yl)piperidin-4-ol: The hydroxyl group is located at the fourth position of the piperidine ring.
Uniqueness
1-(Pyrimidin-2-yl)piperidin-3-ol is unique due to the specific positioning of the pyrimidine and hydroxyl groups, which can influence its biological activity and pharmacological properties. The combination of these functional groups can result in distinct molecular interactions and binding affinities, making it a valuable compound for drug discovery and development.
属性
IUPAC Name |
1-pyrimidin-2-ylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-8-3-1-6-12(7-8)9-10-4-2-5-11-9/h2,4-5,8,13H,1,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOISXHHGFMSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10636011 | |
| Record name | 1-(Pyrimidin-2-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10636011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
419556-92-6 | |
| Record name | 1-(Pyrimidin-2-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10636011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



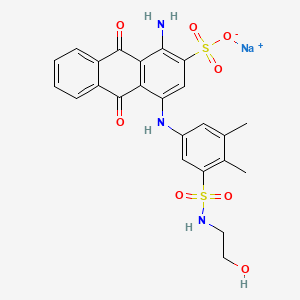

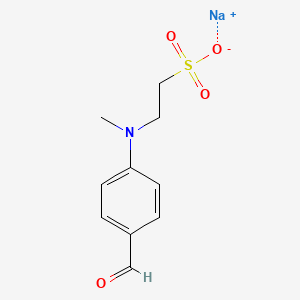


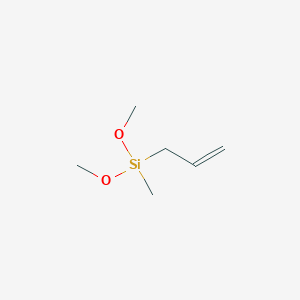
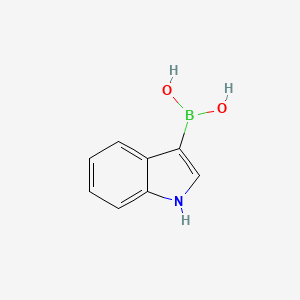
![[1-(Aminomethyl)cyclopropyl]methanol](/img/structure/B1593053.png)


